3-(3,5-dimethylpyrazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide
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Overview
Description
3-(3,5-dimethylpyrazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide is a complex organic compound that features a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones.
Alkylation: The pyrazole ring is then alkylated using suitable alkyl halides under basic conditions.
Amidation: The final step involves the formation of the amide bond, which can be done by reacting the alkylated pyrazole with an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.
Reduction: Reduction reactions can be performed on the amide group to yield the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(3,5-dimethylpyrazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with specific receptors, altering their conformation and modulating their activity.
Metal Complexation: As a ligand, it can form stable complexes with transition metals, affecting their reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler analog that lacks the pyridine moiety.
N-(pyridin-2-yl)propanamide: Similar structure but without the pyrazole ring.
Bis(3,5-dimethylpyrazol-1-yl)methane: Contains two pyrazole rings but lacks the amide linkage.
Uniqueness
3-(3,5-dimethylpyrazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide is unique due to its combination of pyrazole and pyridine rings, along with the amide linkage. This unique structure allows it to participate in a variety of chemical reactions and form stable complexes with metals, making it versatile for different applications.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-11-14(2)24(23-13)10-8-19(26)22-15(3)17-12-21-25(16(17)4)18-7-5-6-9-20-18/h5-7,9,11-12,15H,8,10H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIGHWWDIARBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC(C)C2=C(N(N=C2)C3=CC=CC=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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